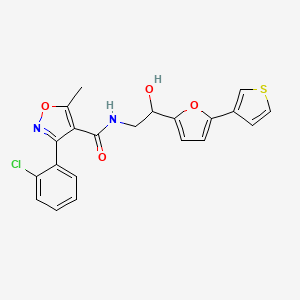

3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Isoxazole Ring : Known for anti-inflammatory and analgesic properties.

- Chlorophenyl Group : Often associated with enhanced lipophilicity and biological activity.

- Thiophene and Furan Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of isoxazole, including those similar to our compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| Isoxazole Derivative | 9.5 | Inhibits MRSA |

Anti-inflammatory Activity

The isoxazole derivatives have also been reported to possess anti-inflammatory effects. For example, compounds with a similar structural framework have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study demonstrated that certain isoxazoles exhibited selective inhibition of COX-2, suggesting potential use in treating inflammatory conditions .

Neuroprotective Effects

Recent findings suggest that compounds with isoxazole structures may have neuroprotective properties. Molecular modeling studies indicated that these compounds could enhance neurotransmitter levels in the brain, potentially aiding in the treatment of neurodegenerative diseases . The ability to cross the blood-brain barrier further supports their therapeutic potential.

The exact mechanism by which This compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Receptor Activity : It could act as a modulator for neurotransmitter receptors, enhancing synaptic transmission.

- Antioxidant Properties : The presence of thiophene and furan rings may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

- Study on Isoxazole Derivatives : A study highlighted that isoxazoles with various substituents exhibited significant analgesic and anti-inflammatory activities, emphasizing the importance of structural modifications .

- Neuropharmacological Assessment : Another research focused on a related compound demonstrated its ability to increase acetylcholine levels in the hippocampus during microdialysis studies, indicating potential cognitive-enhancing effects .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly due to its bioactive components. The following pharmacological activities have been noted:

- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory Properties : The presence of the thiophene ring suggests potential anti-inflammatory effects, which have been explored in various studies focusing on inflammatory diseases.

- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities, making this compound a candidate for further exploration in treating infections.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Derivatives : The compound can be modified to create derivatives that may possess enhanced biological activities or novel properties.

- Material Science Applications : Due to the presence of thiophene and furan moieties, the compound has potential applications in the development of organic semiconductors and conductive polymers.

Case Study 1: Anticancer Activity

A study focusing on isoxazole derivatives highlighted the anticancer potential of compounds structurally related to 3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide . The study demonstrated that these derivatives could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a peer-reviewed journal evaluated the anti-inflammatory properties of similar thiophene-based compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), indicating their potential use in treating chronic inflammatory conditions.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-12-19(20(24-28-12)14-4-2-3-5-15(14)22)21(26)23-10-16(25)18-7-6-17(27-18)13-8-9-29-11-13/h2-9,11,16,25H,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOZKVMHORAVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.